Hydrogen-Bond Donor (HBD) Count vs. 5-(3-Benzyloxyphenyl)nicotinic Acid Enables Critical Target Interaction
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid possesses a primary amino group that serves as a hydrogen-bond donor (HBD), a feature absent in the des-amino comparator 5-(3-benzyloxyphenyl)nicotinic acid (CAS 893740-67-5). This HBD is critical for the established pharmacophore of DHODH inhibitors, where a donor-acceptor motif interacts with the ubiquinone binding site [1]. The molecular formula difference (C19H16N2O3 vs. C19H15NO3) translates to a fundamentally different electrostatic potential surface that governs molecular recognition .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 2 (one from 2-amino group, one from carboxylic acid) |
| Comparator Or Baseline | 5-(3-Benzyloxyphenyl)nicotinic acid, HBD = 1 (carboxylic acid only) |
| Quantified Difference | ΔHBD = +1 |
| Conditions | Calculated from chemical structure (ChemSrc). No experimental assay data available. |
Why This Matters
The additional HBD is essential for interrogating the DHODH target's binding pocket; the des-amino analog is structurally incapable of forming the same key interaction and thus will not serve as a valid experimental control or substitute.
- [1] Domenech, J. B., et al. (2012). Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. US Patent 8,691,852 B2. View Source
